N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline
Overview
Description
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline is a chemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an ethoxyethoxy group attached to a benzyl ring and a dimethylaniline moiety .
Preparation Methods
The synthesis of N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline typically involves the reaction of 3,4-dimethylaniline with 2-(2-ethoxyethoxy)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ethoxyethoxy group and the dimethylaniline moiety play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to the desired biological effects .
Comparison with Similar Compounds
N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline can be compared with other similar compounds, such as:
N-Benzyl-3,4-dimethylaniline: Lacks the ethoxyethoxy group, which may result in different chemical and biological properties.
N-[2-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline: Contains a methoxyethoxy group instead of an ethoxyethoxy group, potentially altering its reactivity and interactions.
N-[2-(2-Ethoxyethoxy)benzyl]-4-methylaniline: Has a single methyl group on the aniline ring, which may affect its overall behavior and applications.
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-3,4-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-21-11-12-22-19-8-6-5-7-17(19)14-20-18-10-9-15(2)16(3)13-18/h5-10,13,20H,4,11-12,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBVKUBJYWOTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1CNC2=CC(=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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